"2-(2-Hydroxyethoxy)acetamide" chemical properties
"2-(2-Hydroxyethoxy)acetamide" chemical properties
An In-depth Technical Guide to 2-(2-Hydroxyethoxy)acetamide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), a bifunctional organic compound of increasing interest in chemical and pharmaceutical research. The document elucidates the molecule's core physicochemical properties, spectroscopic profile, plausible synthetic routes, and key applications, with a focus on its relevance to drug development professionals. By integrating established data with field-proven insights, this guide serves as an essential resource for researchers and scientists, offering detailed experimental considerations, safety protocols, and an authoritative foundation for future investigations.
Introduction: Unveiling a Versatile Scaffold
2-(2-Hydroxyethoxy)acetamide is an organic molecule characterized by the presence of a primary amide and a primary hydroxyl group, linked by an ether bridge.[1] This unique combination of functional groups imparts a high degree of hydrophilicity and provides multiple points for hydrogen bonding, making it a valuable building block and a compound of interest for various applications, from industrial processes to biochemical research.[1] Its structure suggests potential as a polar linker, a fragment in drug design, or a starting material for more complex derivatives.
This guide aims to consolidate the available technical data on 2-(2-Hydroxyethoxy)acetamide, presenting it through the lens of a senior application scientist. The focus is not merely on listing properties but on explaining the causality behind them and their implications for practical laboratory work and advanced research, particularly within the context of drug discovery and materials science.
Core Physicochemical and Structural Properties
The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. 2-(2-Hydroxyethoxy)acetamide is typically a colorless to pale yellow liquid or solid, a state dependent on its purity.[1] Its high solubility in water and various organic solvents is a direct consequence of its hydroxyl and amide functionalities, which readily engage in hydrogen bonding.[1]
Key Property Data Summary
| Property | Value | Source |
| CAS Number | 123-85-3 | [2][3][4] |
| Molecular Formula | C₄H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 119.12 g/mol | [2][3][4] |
| IUPAC Name | 2-(2-hydroxyethoxy)acetamide | [3] |
| Melting Point | 83-84 °C | [5] |
| Boiling Point (Predicted) | 338.6 ± 22.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ | [5][6] |
| XLogP3 | -1.7 | [6] |
| pKa (Predicted) | 14.33 ± 0.10 | [5] |
The XLogP3 value of -1.7 indicates the compound is highly hydrophilic, a critical attribute for applications requiring aqueous solubility, such as in certain drug formulations or biological assays.
Structural Diagram
Caption: Plausible workflow for the synthesis of 2-(2-Hydroxyethoxy)acetamide.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
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Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add ethylene glycol (2.0 eq.) to anhydrous tetrahydrofuran (THF).
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Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes. Causality: The strong base deprotonates one of the hydroxyl groups of ethylene glycol to form a more potent nucleophile (sodium ethoxyethanolate).
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Reaction : Allow the mixture to stir at 0 °C for 30 minutes. Dissolve 2-chloroacetamide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction flask via the dropping funnel over 30 minutes.
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Completion : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Workup : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification : The resulting crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., chloroform or ethyl acetate/hexanes) to yield the pure 2-(2-Hydroxyethoxy)acetamide. [5]
Applications and Areas of Interest
The dual functionality of 2-(2-Hydroxyethoxy)acetamide makes it a versatile compound with both established and potential applications.
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Industrial Chemistry : It has been cited for use in methods for the electrolytic refining of crude lead, where it likely functions as a component in an ionic liquid or electrolyte solution. [5]Its hydrophilicity and potential surfactant properties also make it suitable for use in formulations requiring moisture retention. [1]* Pharmaceutical and Drug Development : While direct biological activity data for this specific molecule is not extensively published, its structural motifs are highly relevant to drug design. [1]The acetamide group is a common feature in many pharmaceutical agents. The hydroxyethoxy moiety can improve aqueous solubility and provide a hydrogen bond donor/acceptor site for target engagement. Related acetamide derivatives have shown a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties, suggesting that 2-(2-Hydroxyethoxy)acetamide could serve as a valuable scaffold or fragment for developing new therapeutic agents. [7][8][9]
Safety, Handling, and Toxicology
Understanding the hazard profile of a chemical is paramount for safe laboratory practice. Based on available data, 2-(2-Hydroxyethoxy)acetamide is classified as causing serious eye irritation. [3][6]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][6] |
Handling and First Aid Protocols
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Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. [6]* Handling : Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. [6]* Eye Contact : In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3][6]* Stability and Reactivity : The compound is stable under normal conditions but should be handled with care due to potential reactivity with strong oxidizing agents, strong acids, or strong bases. [1]
Conclusion
2-(2-Hydroxyethoxy)acetamide is a deceptively simple molecule whose value lies in the versatility of its functional groups. Its high polarity, capacity for hydrogen bonding, and straightforward synthesis make it an attractive building block in both materials science and medicinal chemistry. While its direct applications in drug development are still emerging, its structural relationship to a vast number of biologically active acetamides positions it as a compound of significant potential. This guide provides the foundational knowledge and practical insights necessary for researchers to safely and effectively incorporate this promising chemical into their advanced research and development programs.
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